molecular formula C5H10N2S B13139603 1-Aminocyclobutanecarbothioamide

1-Aminocyclobutanecarbothioamide

Cat. No.: B13139603
M. Wt: 130.21 g/mol
InChI Key: IBCDSBCRBNTYPB-UHFFFAOYSA-N
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Description

1-Aminocyclobutanecarbothioamide is a chemical compound characterized by a cyclobutane ring with an amino group and a carbothioamide group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminocyclobutanecarbothioamide can be synthesized through several methods. One common approach involves the cyclization of γ-substituted amino acid derivatives. This method typically requires the use of strong bases such as sodium hydride (NaH) to facilitate the cyclization process . Another method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Aminocyclobutanecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of cyclobutanemethanamine.

    Substitution: Formation of N-substituted cyclobutanecarbothioamides.

Scientific Research Applications

1-Aminocyclobutanecarbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Aminocyclobutanecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical processes. For example, it may inhibit the activity of proteases or kinases, leading to altered cellular signaling and metabolic pathways .

Comparison with Similar Compounds

  • 1-Aminocyclopropanecarboxylic acid
  • 1-Aminocyclobutanecarboxylic acid
  • 1-Aminocyclopentanecarboxylic acid

Comparison: 1-Aminocyclobutanecarbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The cyclobutane ring also provides conformational rigidity, which can influence its interaction with molecular targets .

Properties

Molecular Formula

C5H10N2S

Molecular Weight

130.21 g/mol

IUPAC Name

1-aminocyclobutane-1-carbothioamide

InChI

InChI=1S/C5H10N2S/c6-4(8)5(7)2-1-3-5/h1-3,7H2,(H2,6,8)

InChI Key

IBCDSBCRBNTYPB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C(=S)N)N

Origin of Product

United States

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